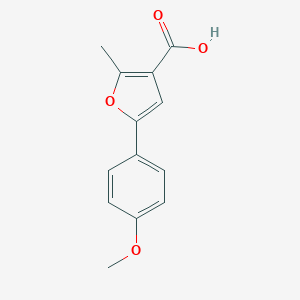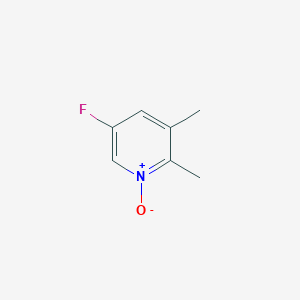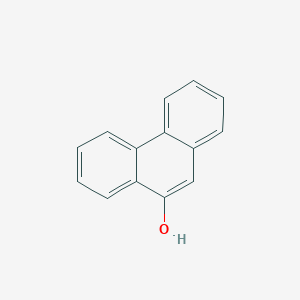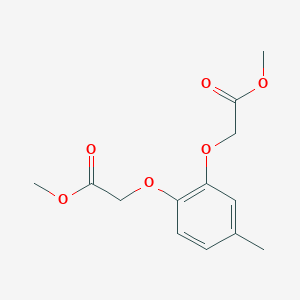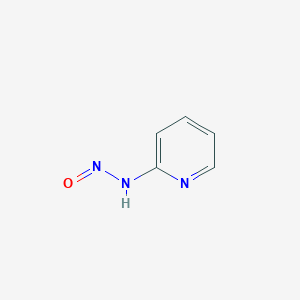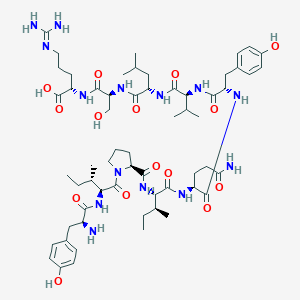
Casoxin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Casoxin C is a peptide that has been extensively studied for its potential therapeutic applications. It is a natural product that is extracted from the seeds of the Cassia obtusifolia plant, which is widely used in traditional Chinese medicine. Casoxin C has shown promising results in various scientific studies, and its potential applications in the field of medicine have garnered significant attention.
Mecanismo De Acción
The mechanism of action of Casoxin C is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels and receptors. Casoxin C has also been shown to modulate intracellular signaling pathways, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
Casoxin C has a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Casoxin C has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Casoxin C in lab experiments is its natural origin. It is a natural product that is extracted from a plant, making it a potentially safer alternative to synthetic compounds. However, one of the limitations of using Casoxin C in lab experiments is its availability. It is a rare peptide that is difficult to extract in large quantities, making it challenging to conduct large-scale studies.
Direcciones Futuras
There are several future directions for the study of Casoxin C. One area of research is the development of Casoxin C analogs with improved pharmacological properties. Another area of research is the investigation of Casoxin C as a potential treatment for neurodegenerative diseases. Additionally, the potential applications of Casoxin C in the field of immunology and infectious diseases warrant further investigation.
Conclusion:
In conclusion, Casoxin C is a natural peptide that has shown promising results in various scientific studies. Its potential applications in the field of medicine have garnered significant attention, and further research is needed to fully understand its mechanism of action and potential therapeutic benefits. The development of Casoxin C analogs and the investigation of its potential applications in different fields of medicine are exciting areas of future research.
Métodos De Síntesis
Casoxin C can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and involves the sequential addition of amino acids to a growing peptide chain. The synthesis of Casoxin C using SPPS has been optimized, and the yield of the peptide has been increased significantly.
Aplicaciones Científicas De Investigación
Casoxin C has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. Casoxin C has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
122607-74-3 |
|---|---|
Nombre del producto |
Casoxin C |
Fórmula molecular |
C60H94N14O15 |
Peso molecular |
1251.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H94N14O15/c1-9-33(7)48(72-55(84)45-14-12-26-74(45)58(87)49(34(8)10-2)73-50(79)39(61)28-35-15-19-37(76)20-16-35)57(86)66-40(23-24-46(62)78)51(80)68-43(29-36-17-21-38(77)22-18-36)53(82)71-47(32(5)6)56(85)69-42(27-31(3)4)52(81)70-44(30-75)54(83)67-41(59(88)89)13-11-25-65-60(63)64/h15-22,31-34,39-45,47-49,75-77H,9-14,23-30,61H2,1-8H3,(H2,62,78)(H,66,86)(H,67,83)(H,68,80)(H,69,85)(H,70,81)(H,71,82)(H,72,84)(H,73,79)(H,88,89)(H4,63,64,65)/t33-,34-,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-/m0/s1 |
Clave InChI |
FLMZYYASMMUDFC-FJKDSYQFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |
Secuencia |
YIPIQYVLSR |
Sinónimos |
casoxin C Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg tyrosyl-isoleucyl-prolyl-isoleucyl-glutaminyl-tyrosyl-valyl-leucyl-seryl-arginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



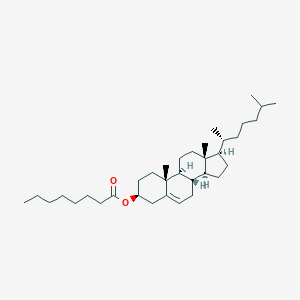
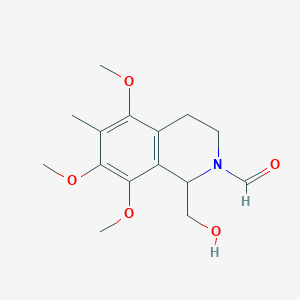
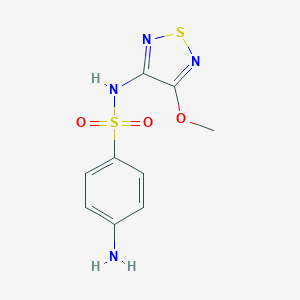
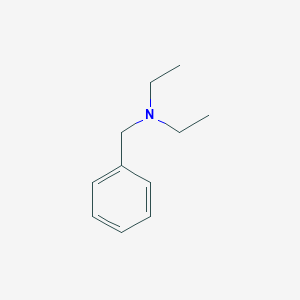
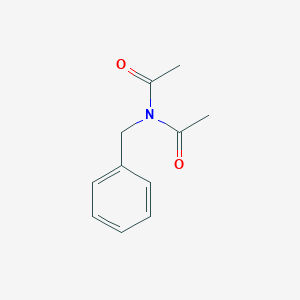
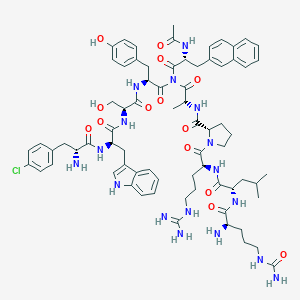
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
